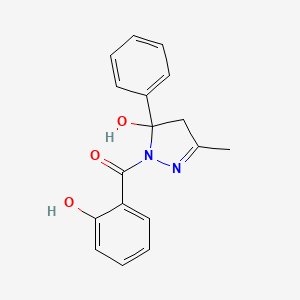
1-(2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
描述
1-(2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, commonly known as HPPH, is a chemical compound with potential applications in scientific research. It is a derivative of pyrazole and has been found to have various biochemical and physiological effects.
科学研究应用
HPPH has been found to have potential applications in scientific research, particularly in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment method that involves the use of photosensitizing agents such as HPPH to selectively destroy cancer cells. HPPH has been shown to have high selectivity for cancer cells and low toxicity to normal cells, making it a promising candidate for PDT.
作用机制
The mechanism of action of HPPH involves the production of reactive oxygen species (ROS) upon exposure to light. The ROS generated by HPPH can cause damage to cellular components such as DNA and proteins, leading to cell death. The selectivity of HPPH for cancer cells is thought to be due to the increased uptake of the compound by cancer cells compared to normal cells.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects. In addition to its potential use in PDT, HPPH has been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. HPPH has also been found to have antioxidant properties and may have applications in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using HPPH in lab experiments is its high selectivity for cancer cells, which reduces the risk of damage to normal cells. However, one limitation of using HPPH is its dependence on light for activation, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the use of HPPH in scientific research. One direction is the development of new PDT protocols using HPPH, which may improve the efficacy of the treatment. Another direction is the investigation of HPPH's anti-inflammatory and antioxidant properties, which may lead to the development of new treatments for inflammatory and oxidative stress-related diseases. Additionally, the development of new photosensitizing agents based on the structure of HPPH may lead to the discovery of even more effective compounds for use in PDT.
属性
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-11-17(22,13-7-3-2-4-8-13)19(18-12)16(21)14-9-5-6-10-15(14)20/h2-10,20,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCZFDIWGSJSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880053.png)
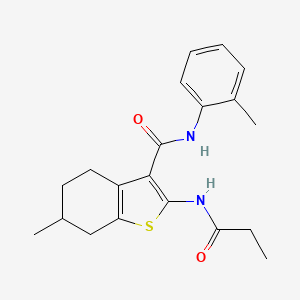
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880061.png)
![ethyl 2-({5-[3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880069.png)
![5-amino-3-[1-cyano-2-(3,5-dibromo-2-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3880071.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3880074.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880094.png)
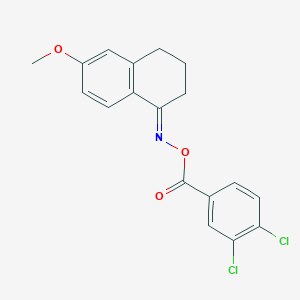
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880115.png)

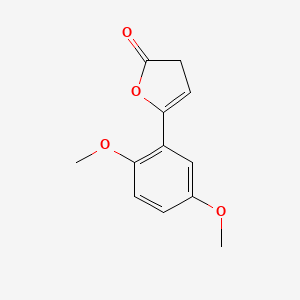

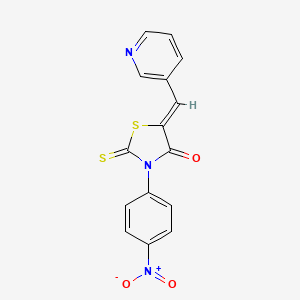
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880158.png)
